3-{[5-(furan-2-yl)-1-(2-methoxyethyl)-1H-pyrazol-3-yl]methyl}-1-(thiophen-2-yl)urea
Description
3-{[5-(Furan-2-yl)-1-(2-methoxyethyl)-1H-pyrazol-3-yl]methyl}-1-(thiophen-2-yl)urea is a urea derivative featuring a pyrazole core substituted with a furan ring and a 2-methoxyethyl group, linked via a methylene bridge to a urea functional group. The urea moiety is further substituted with a thiophen-2-yl group. The presence of electron-rich heterocycles (furan, thiophene) and a flexible 2-methoxyethyl chain suggests enhanced solubility and target-binding versatility compared to simpler arylurea derivatives .
Properties
IUPAC Name |
1-[[5-(furan-2-yl)-1-(2-methoxyethyl)pyrazol-3-yl]methyl]-3-thiophen-2-ylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3S/c1-22-8-6-20-13(14-4-2-7-23-14)10-12(19-20)11-17-16(21)18-15-5-3-9-24-15/h2-5,7,9-10H,6,8,11H2,1H3,(H2,17,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDUFXROVNNCSLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=CC(=N1)CNC(=O)NC2=CC=CS2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its combination of furan, pyrazole, thiophene, and 2-methoxyethyl groups. Below is a comparative analysis with key analogues:
Electronic and Physicochemical Properties
- Electron-rich vs.
- Solubility : The 2-methoxyethyl chain in the target compound and V027-2928 enhances water solubility compared to purely aromatic analogues (e.g., ’s phenyltriazole ureas) .
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